2-Acetamidoacrylic acid
Overview
Description
2-Acetamidoacrylic acid, also known as N-Acetyldehydroalanine, is a compound with the linear formula CH2=C(NHCOCH3)COOH . It has a molecular weight of 129.11 . It is used as an antioxidant and a monomer .
Synthesis Analysis
The controlled polymerization of 2-Acetamidoacrylic acid (AAA), a captodative monomer, has been studied . Methyl 2-acetoxyacrylate (MAA) was synthesized by the reaction of methyl pyruvate and acetic anhydride using p-toluenesufonic acid as a catalyst .Molecular Structure Analysis
The molecular structure of 2-Acetamidoacrylic acid is represented by the linear formula CH2=C(NHCOCH3)COOH . The InChI representation is 1S/C5H7NO3/c1-3(5(8)9)6-4(2)7/h1H2,2H3,(H,6,7)(H,8,9) .Chemical Reactions Analysis
While specific chemical reactions involving 2-Acetamidoacrylic acid are not detailed in the search results, it is known to be used as a monomer, indicating its involvement in polymerization reactions .Physical And Chemical Properties Analysis
2-Acetamidoacrylic acid is a white to off-white powder . It has a melting point of 185-186 °C . It is soluble in dimethyl sulfoxide and slightly soluble in water and methanol .Scientific Research Applications
Antioxidant Properties
2-Acetamidoacrylic acid exhibits antioxidant activity. As an antioxidant, it helps protect cells and tissues from oxidative stress by scavenging free radicals. Researchers have explored its potential in preventing oxidative damage associated with various diseases, including neurodegenerative disorders and cardiovascular conditions .
Monomer in Polymer Chemistry
In polymer chemistry, 2-Acetamidoacrylic acid serves as a monomer. Monomers are building blocks for creating polymers (macromolecules). Researchers have investigated its use in synthesizing novel polymers with specific properties, such as biocompatibility, mechanical strength, and thermal stability. These polymers can find applications in drug delivery systems, tissue engineering, and coatings .
Biomedical Applications
- Drug Delivery : Scientists have explored incorporating 2-Acetamidoacrylic acid into drug delivery systems. Its biocompatibility and ability to form stable polymers make it a promising candidate for controlled drug release .
- Tissue Engineering : The compound’s monomeric properties make it useful for designing scaffolds in tissue engineering. These scaffolds provide structural support for tissue regeneration and can be tailored to specific applications, such as bone repair or cartilage regeneration .
Photopolymerization
2-Acetamidoacrylic acid participates in photopolymerization reactions. When exposed to UV light, it can crosslink with other monomers to form polymeric networks. Researchers have explored its use in photolithography, 3D printing, and microfabrication processes .
Analytical Chemistry
- Chiral Separation : The compound’s chiral nature has led to its use in chiral separation techniques. Researchers employ it as a chiral selector in chromatography to separate enantiomers (mirror-image molecules) of various compounds .
- Spectroscopy : Scientists have investigated its spectroscopic properties, including UV absorption and fluorescence. These studies contribute to analytical methods for detecting and quantifying other molecules .
Synthetic Chemistry
2-Acetamidoacrylic acid serves as a versatile building block in synthetic chemistry. Researchers have used it to synthesize various derivatives, including amino acids, peptides, and bioactive molecules. Its reactivity allows for diverse functional group transformations, making it valuable in organic synthesis .
Safety And Hazards
properties
IUPAC Name |
2-acetamidoprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(5(8)9)6-4(2)7/h1H2,2H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFFEMHDKXMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28376-45-6 | |
Record name | 2-Propenoic acid, 2-(acetylamino)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28376-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40202647 | |
Record name | 2-Acetamidoacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidoacrylic acid | |
CAS RN |
5429-56-1 | |
Record name | 2-Acetamidoacrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5429-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamidoacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamidoacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamidoacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamidoacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Acetamidoacrylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQA627GQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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